Cas no 2869869-77-0 (Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- )
![Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- structure](https://ja.kuujia.com/scimg/cas/2869869-77-0x500.png)
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- 化学的及び物理的性質
名前と識別子
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- Methyl (2R)-4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]butanoate (ACI)
- Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)-
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- インチ: 1S/C13H16FNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m1/s1
- InChIKey: VBOTWWINMKQXET-LLVKDONJSA-N
- SMILES: [C@H](C(=O)OC)(CCS(=O)(=O)F)NC(=O)OCC1C=CC=CC=1
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39852983-1.0g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 1.0g |
$871.0 | 2023-07-07 | ||
Enamine | EN300-39852983-5.0g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 5.0g |
$2525.0 | 2023-07-07 | ||
Enamine | EN300-39852983-0.25g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 0.25g |
$801.0 | 2023-07-07 | ||
Enamine | EN300-39852983-0.5g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 0.5g |
$836.0 | 2023-07-07 | ||
Enamine | EN300-39852983-2.5g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 2.5g |
$1707.0 | 2023-07-07 | ||
Enamine | EN300-39852983-0.05g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 0.05g |
$732.0 | 2023-07-07 | ||
Enamine | EN300-39852983-0.1g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 0.1g |
$767.0 | 2023-07-07 | ||
Enamine | EN300-39852983-10.0g |
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(fluorosulfonyl)butanoate |
2869869-77-0 | 10.0g |
$3746.0 | 2023-07-07 |
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- に関する追加情報
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- (CAS No. 2869869-77-0)
Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- (CAS No. 2869869-77-0) is a complex organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorosulfonyl group, a phenylmethoxy carbonyl amine, and a methyl ester moiety. These functional groups contribute to its potential as a building block for the synthesis of bioactive molecules and drug candidates.
The (2R)- configuration of this compound is particularly noteworthy, as it imparts specific stereochemical properties that can influence its biological activity and pharmacokinetic behavior. The chirality of the molecule can significantly affect its interactions with biological targets, such as enzymes and receptors, making it a valuable tool in the development of enantiomerically pure drugs.
Recent research has highlighted the importance of fluorinated compounds in drug discovery and development. The presence of the fluorosulfonyl group in this compound can enhance its metabolic stability and improve its pharmacological properties. Fluorine atoms are known to modulate the electronic properties of molecules, leading to enhanced binding affinities and improved drug-like characteristics.
The phenylmethoxy carbonyl amine moiety in this compound is another key functional group that contributes to its versatility. This group can participate in various chemical reactions, such as amide bond formation and nucleophilic substitution, making it useful in the synthesis of complex organic molecules. Additionally, the phenyl ring can provide additional aromatic interactions that can enhance the compound's binding to biological targets.
The methyl ester functionality in this compound is also significant. Esters are commonly used as protecting groups in organic synthesis and can be readily converted to carboxylic acids or other derivatives through hydrolysis or other chemical transformations. This flexibility makes the compound suitable for use in a wide range of synthetic strategies.
In terms of applications, this compound has shown promise in the development of new therapeutic agents. For example, recent studies have explored its potential as an intermediate in the synthesis of antiviral drugs and anticancer agents. The unique combination of functional groups in this molecule allows for the fine-tuning of its properties to meet specific therapeutic needs.
Beyond medicinal chemistry, this compound also has potential applications in materials science and chemical biology. Its ability to participate in various chemical reactions makes it a valuable reagent for the synthesis of functional materials and biomolecules. Researchers are actively investigating its use in the development of new materials with enhanced properties, such as improved mechanical strength or biocompatibility.
In conclusion, Butanoic acid, 4-(fluorosulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (2R)- (CAS No. 2869869-77-0) is a versatile and structurally complex organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and chemical biology. Its unique combination of functional groups and stereochemical configuration make it a valuable tool for scientists working on the development of new drugs and materials.
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